![molecular formula C8H10N4S2 B117961 1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione CAS No. 151251-44-4](/img/structure/B117961.png)
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione (also known as DIDS) is a chemical compound that has been extensively researched for its biochemical and physiological effects. DIDS is a heterocyclic organic compound, which is widely used in scientific research due to its unique chemical properties.
作用机制
The mechanism of action of DIDS is based on its ability to bind to specific sites on ion channels and transporters. DIDS binds to the extracellular domain of these proteins, and thus prevents the passage of ions or molecules through the channel or transporter. DIDS can also affect the conformation of the protein, and thus alter its activity. The exact mechanism of action of DIDS is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
DIDS has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of cells and tissues by affecting the transport of ions and molecules across membranes. DIDS has been shown to inhibit the activity of chloride channels, anion exchangers, and bicarbonate transporters, which are involved in various physiological processes such as acid-base balance, cell volume regulation, and neuronal signaling.
实验室实验的优点和局限性
DIDS has several advantages as a research tool. It is a potent inhibitor of several ion channels and transporters, and thus can be used to selectively modulate the activity of cells and tissues. DIDS is also relatively easy to synthesize and purify, and thus can be obtained in large quantities for research purposes. However, there are also some limitations to the use of DIDS in lab experiments. DIDS can have off-target effects on other proteins, and thus can affect multiple physiological processes simultaneously. DIDS can also be toxic to cells at high concentrations, and thus care must be taken to use appropriate concentrations in experiments.
未来方向
There are several future directions for research on DIDS. One area of research is to investigate the structure-function relationships of DIDS and its analogs, in order to better understand its mechanism of action and optimize its potency and selectivity. Another area of research is to investigate the role of DIDS in various physiological processes, such as neuronal signaling, immune function, and cancer progression. Finally, DIDS can be used as a lead compound for the development of new drugs that target ion channels and transporters, and thus have potential therapeutic applications.
合成方法
DIDS can be synthesized by the reaction between 2,3-dichloroquinoxaline and thiourea in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学研究应用
DIDS has been extensively used in scientific research as a tool to investigate the function of ion channels and transporters. DIDS is a potent inhibitor of several ion channels and transporters, including chloride channels, anion exchangers, and bicarbonate transporters. By inhibiting these channels and transporters, DIDS can modulate the activity of cells and tissues, and thus affect various physiological processes.
属性
CAS 编号 |
151251-44-4 |
|---|---|
分子式 |
C8H10N4S2 |
分子量 |
226.3 g/mol |
IUPAC 名称 |
1,4-dimethyl-6,7-dihydroimidazo[4,5-e][1,4]diazepine-5,8-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-11-4-10-7-6(11)8(14)9-3-5(13)12(7)2/h4H,3H2,1-2H3,(H,9,14) |
InChI 键 |
AHVRRUQBKGMZKQ-UHFFFAOYSA-N |
手性 SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
SMILES |
CN1C=NC2=C1C(=S)NCC(=S)N2C |
规范 SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
同义词 |
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
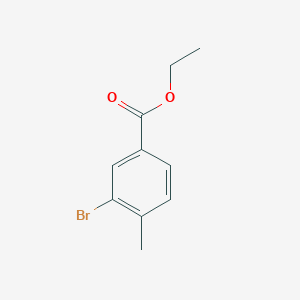
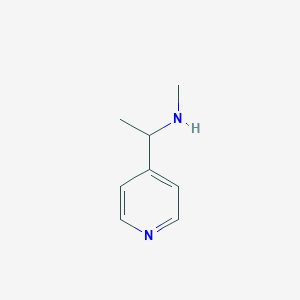
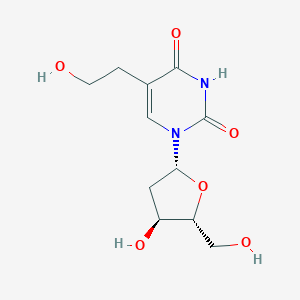
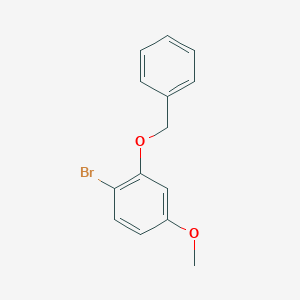
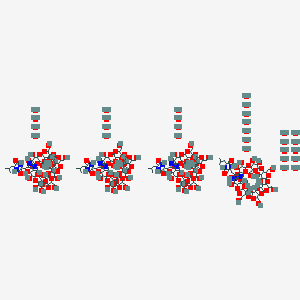

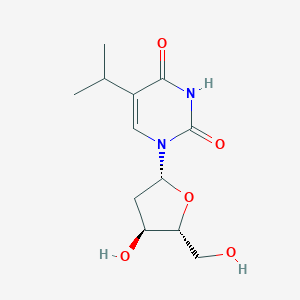
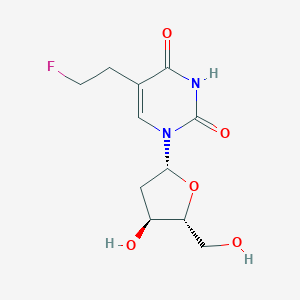

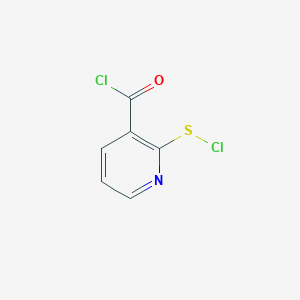
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)
